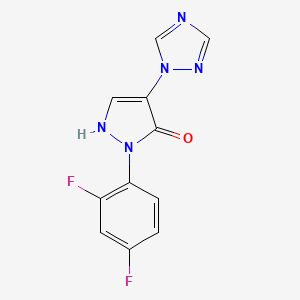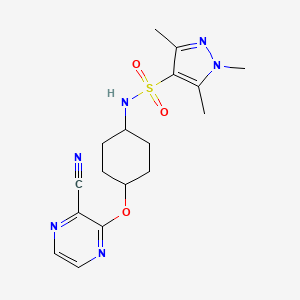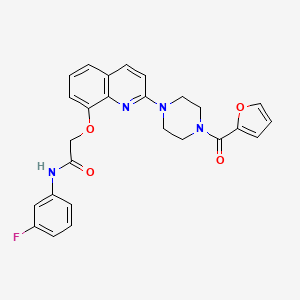![molecular formula C27H23N3O2 B2777226 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-41-5](/img/structure/B2777226.png)
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-c]quinolines and related heterocyclic systems has been extensively studied due to their relevance in pharmaceuticals and materials science. For example, Nagarajan and Shah (1992) described the synthesis of pyrazolo[3,4-c]quinoline derivatives, highlighting the versatility of these compounds in organic synthesis K. Nagarajan, R. Shah, 1992. Similarly, Bakhite (2001) explored the synthesis of new pyrazolo[3,4-b]quinolines and related compounds, demonstrating the potential of these molecules in the development of novel heterocyclic frameworks E. A. Bakhite, 2001.
Pharmaceutical Applications
Isoindolinone derivatives, including those related to pyrazoloquinoline structures, have been identified as important pharmaceutical building blocks. Sun et al. (2012) developed a copper(II)-catalyzed synthesis method for isoindolinone derivatives, highlighting their significance in medicinal chemistry L. Sun, T. Zeng, D.-F. Jiang, L. Dai, C.‐J. Li, 2012.
Materials Science Applications
Pyrazolo[3,4-b]quinoline derivatives are also recognized for their potential in materials science, particularly in the development of organic fluorescent materials. Mu et al. (2010) investigated the fluorescence quenching of a pyrazolo[3,4-b]quinoline derivative, providing insights into their applications in light-emitting devices Linping Mu, Z. He, X. Kong, G. Hui, M. Xu, C. Liang, X. Jing, A. Danel, E. Kulig, 2010.
Environmental Chemistry
The development of green chemistry methods for synthesizing heterocyclic compounds has gained attention. Rajesh et al. (2011) described an L-proline-catalyzed "on water" synthesis method for benzo[h]pyrazolo[3,4-b]quinolines, emphasizing the environmental benefits of this approach S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez, 2011.
Mécanisme D'action
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a unique manner, potentially altering their function or activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of pathways, suggesting that this compound may have broad biological activity .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-27(2,3)18-9-11-19(12-10-18)30-26-20-13-23-24(32-16-31-23)14-22(20)28-15-21(26)25(29-30)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGINUGNNRMKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)





![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)

![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2777166.png)